BMS-763534 is a compound developed by Bristol-Myers Squibb, primarily investigated for its potential therapeutic applications in the treatment of various diseases, particularly those related to immune modulation and oncology. As a small molecule drug candidate, BMS-763534 has garnered attention in the pharmaceutical research community due to its unique mechanism of action and potential efficacy.
The compound was synthesized and characterized by researchers at Bristol-Myers Squibb, a global biopharmaceutical company known for its commitment to innovative drug discovery and development. The specific details regarding the initial discovery and development phases of BMS-763534 are documented in various scientific publications and patents.
BMS-763534 is classified as an immunomodulatory agent. It is designed to interact with specific molecular targets in the immune system, potentially enhancing or modulating immune responses. This classification places BMS-763534 among other therapeutic agents that aim to treat autoimmune disorders, cancer, and other diseases where immune dysregulation plays a critical role.
The synthesis of BMS-763534 involves multi-step organic synthesis techniques. Initial synthetic routes typically start from commercially available precursors, which undergo various transformations including functional group modifications, cyclization reactions, and purification processes.
BMS-763534 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The exact molecular formula and structural representation can be derived from crystallographic studies or computational modeling.
BMS-763534 participates in several chemical reactions that are crucial for its activity:
The binding affinity and kinetics can be characterized using techniques such as surface plasmon resonance or isothermal titration calorimetry. These studies help elucidate the interactions between BMS-763534 and its biological targets.
BMS-763534 exerts its effects by modulating immune cell activity. It is believed to influence signaling pathways that regulate T cell activation and proliferation.
Relevant data can be obtained from experimental studies focusing on the compound's stability and reactivity under various conditions.
BMS-763534 has potential applications in:
Scientific studies continue to explore these applications, assessing both efficacy and safety profiles through preclinical and clinical trials.
Corticotropin-releasing factor type 1 (CRF1) receptors are G-protein-coupled receptors predominantly expressed in brain regions critical for stress processing, including the amygdala, prefrontal cortex, hippocampus, and cerebellum [3] [5]. Activation of these receptors by CRF initiates the hypothalamic-pituitary-adrenal (HPA) axis, leading to glucocorticoid release and orchestration of behavioral responses (e.g., anxiety, vigilance). Chronic CRF1 overactivation, however, drives maladaptive neural plasticity, contributing to pathological states like anxiety disorders and depression [2] [9].
Molecular Mechanisms of CRF1 Signaling:BMS-763534 exemplifies a high-affinity, selective CRF1 antagonist. It binds allosterically to the receptor with an IC₅₀ of 0.26 nM (rat) and 0.40 nM (human), demonstrating >1,000-fold selectivity over CRF2 and 46+ off-target receptors/channels [1] [6]. Mechanistically, it accelerates dissociation of CRF from its receptor (negative allosteric modulation), inhibiting cAMP production (pA₂ = 9.47) and downstream stress signaling [1] [2].
Table 1: Binding Profile of BMS-763534
Parameter | Rat CRF1 | Human CRF1 | Porcine CRF2 |
---|---|---|---|
IC₅₀ (nM) | 0.26 ± 0.03 | 0.40 ± 0.07 | >10,000 |
Receptor Occupancy | 71% (0.56 mg/kg) | Not tested | Not tested |
Functional Assay | pA₂ = 9.47 | pA₂ = 9.47 | No activity |
Neural Circuit Modulation:In vivo studies reveal CRF1’s role in cerebellar circuitry, where stress-induced CRF release modulates synaptic transmission. BMS-763534 (200 nM) abolishes CRF-enhanced excitability of molecular layer interneurons (MLIs), which inhibit Purkinje cells. This occurs via CRF1 blockade, evidenced by:
Despite robust preclinical efficacy, early CRF1 antagonists (e.g., pexacerfont, verucerfont) failed in major depression and generalized anxiety disorder (GAD) trials [2] [9]. BMS-763534’s profile highlights both challenges and emerging opportunities for this drug class.
Preclinical Efficacy & Limitations:In rat models of situational anxiety, BMS-763534 (0.56 mg/kg, oral) achieves 71% brain receptor occupancy and exerts anxiolytic effects without sedation (sedative doses were 54–179× higher) [1] [6]. Surprisingly, it partially generalizes to benzodiazepine discriminative stimuli at higher doses (5–18× efficacious dose), attributable to its metabolite BMS-790318. This metabolite potentiates GABAₐ currents (EC₅₀ = 1.6 µM) via the TBOB site, revealing an unanticipated polypharmacology [1] [2].
New Therapeutic Directions:Recent research supports repurposing CRF1 antagonists for:
Table 2: Clinical Potential of CRF1 Antagonists
Disorder | Rationale for CRF1 Antagonism | Development Status |
---|---|---|
Alcohol Dependence | Normalizes CRF1 hyperactivation in the extended amygdala | Phase II trials (e.g., GSK561679) |
PTSD | Blocks fear memory reconsolidation via amygdala CRF1 | Active clinical trials |
FXAND | Reduces sensory-driven anxiety via cerebellar CRF1 | Preclinical validation |
Technical Challenges:The absence of PET ligands for quantifying CNS target engagement has hindered dose optimization. Despite high in vitro affinity, candidates like [¹⁸F]BMS-721313 show uniform brain distribution in primates, failing to reflect CRF1’s region-specific density (50–120 fmol/mg protein in cortex/cerebellum) [9] [10]. Higher-affinity radiotracers remain essential for translational success.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7